7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine
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Overview
Description
7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine is a chemical compound with the molecular formula C9H10BrNO It is a derivative of benzopyran, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring The bromine atom is attached to the benzene ring, and the amine group is attached to the pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine typically involves the bromination of 3,4-dihydro-2H-1-benzopyran followed by amination. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The brominated intermediate is then subjected to nucleophilic substitution with an amine, such as ammonia or an amine derivative, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more environmentally friendly solvents and reagents is often considered to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 7-bromo-3,4-dihydro-1H-2-benzopyran-4-one, while reduction may produce 7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol .
Scientific Research Applications
7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-bromo-3,4-dihydro-1H-2-benzopyran-4-one: This compound is similar in structure but lacks the amine group.
7-bromo-3,4-dihydro-1H-2-benzopyran-1,3-dione: This compound has two carbonyl groups instead of the amine group.
7-bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: This compound contains a benzothiadiazole ring instead of a benzopyran ring.
Uniqueness
The presence of the amine group in 7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine makes it unique compared to its analogs. This functional group can participate in a variety of chemical reactions, making the compound versatile for different applications. Additionally, the bromine atom provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives .
Properties
Molecular Formula |
C9H10BrNO |
---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
7-bromo-3,4-dihydro-1H-isochromen-4-amine |
InChI |
InChI=1S/C9H10BrNO/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-3,9H,4-5,11H2 |
InChI Key |
HJPMNNHTDAZRAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(CO1)C=C(C=C2)Br)N |
Origin of Product |
United States |
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